N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a butyl group at the 1-position, an oxo group at the 2-position, and a methoxybenzamide moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Oxidation: The oxo group at the 2-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the quinoline derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxo or hydroxyl groups.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents replacing the methoxy group.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
Uniqueness
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group at the 3-position of the benzamide moiety
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-4-12-23-19-10-9-17(13-15(19)8-11-20(23)24)22-21(25)16-6-5-7-18(14-16)26-2/h5-7,9-10,13-14H,3-4,8,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUQOGFMDDSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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